5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOEVIMYAFFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Method
The following steps are derived primarily from the Chinese patent CN101337911A, which provides a comprehensive and industrially relevant synthesis route for 3-fluoro-4-(trifluoromethyl)benzonitrile, a closely related compound. The bromination pattern and substitution position correspond to the target compound 5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile with appropriate positional adjustments.
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Nitration | Ortho-fluoro-trifluoromethylbenzene | H2SO4, HNO3, 0–20 °C, 3 h | 3-trifluoromethyl-4-fluoronitrobenzene | 82 | 97.7 (GC) |
| 2 | Reduction | 3-trifluoromethyl-4-fluoronitrobenzene | Fe powder, NH4Cl, reflux in water/alcohol solvent | 3-trifluoromethyl-4-fluoroaniline | >100 (apparent) | 99.12 (GC) |
| 3 | Bromination | 3-trifluoromethyl-4-fluoroaniline | Br2, Acetic acid, 10–20 °C, 2 h | 2-bromo-4-fluoro-5-(trifluoromethyl)aniline | 85 | 93.35 (GC) |
| 4 | Diazotization & Amine Removal | 2-bromo-4-fluoro-5-(trifluoromethyl)aniline | NaNO2, H+, 0–30 °C; reductive agent (Hypophosphorous acid) | 3-fluoro-4-bromo-(trifluoromethyl)benzene | 68 | 94.1 (GC) |
| 5 | Cyanation (Substitution) | 3-fluoro-4-bromo-(trifluoromethyl)benzene | CuCN, DMF, reflux, N2 atmosphere, 7 h | 3-fluoro-4-(trifluoromethyl)benzonitrile | 54 | 98.2 (GC) |
Note: The numbering of the positions is consistent with the target compound’s structure, adjusting for the substituent positions.
Reaction Conditions and Notes
Nitration is carried out under controlled temperature (0–20 °C) using a mixture of concentrated sulfuric acid and nitric acid. Slow addition of nitrating mixture prevents overheating and side reactions.
Reduction employs iron powder and ammonium chloride in aqueous or alcoholic media under reflux. This method is cost-effective and yields high purity amine.
Bromination uses bromine in acetic acid at low temperature to selectively brominate the aniline intermediate without overbromination.
Diazotization involves generating a diazonium salt by reaction with sodium nitrite under acidic conditions at low temperature, followed by reductive removal of the amine group with hypophosphorous acid to install the bromine substituent.
Cyanation replaces the bromine with a cyano group using cuprous cyanide in DMF under reflux and nitrogen atmosphere, yielding the benzonitrile.
Advantages of the Method
Raw Material Accessibility: Starts from commercially available ortho-fluoro-trifluoromethylbenzene.
Mild Reaction Conditions: Most steps operate at moderate temperatures (0–60 °C) except cyanation which requires reflux.
High Purity and Yield: Yields range from moderate to high with purities above 90% in most steps, suitable for industrial scale.
Safety and Convenience: The process avoids harsh reagents and extreme conditions, enhancing operational safety.
Research Findings and Industrial Considerations
The multi-step synthesis has been optimized to balance cost, yield, and purity, with particular attention to the bromination and diazotization steps to avoid side products.
The cyanation step, while lower yielding (54%), is critical for introducing the nitrile group and is conducted under inert atmosphere to prevent oxidative degradation.
The use of iron powder and ammonium chloride for reduction is preferred over catalytic hydrogenation for cost and scalability.
The described method is patented and has been demonstrated on multi-kilogram scale, indicating its industrial viability.
Summary Table of Preparation Steps
| Step | Reaction | Key Reagents | Temp. Range | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Nitration | H2SO4, HNO3 | 0–20 °C | 3 h | 82 | 97.7 | Controlled addition to avoid overheating |
| 2 | Reduction | Fe, NH4Cl, H2O/Alcohol | Reflux | ~5.5 h | >100 (apparent) | 99.12 | Efficient, cost-effective |
| 3 | Bromination | Br2, AcOH | 10–20 °C | 4 h | 85 | 93.35 | Selective monobromination |
| 4 | Diazotization & Amine Removal | NaNO2, H+, H3PO2 | 0–30 °C | ~3 h | 68 | 94.1 | Careful temperature control needed |
| 5 | Cyanation | CuCN, DMF, N2 | Reflux | 7 h | 54 | 98.2 | Inert atmosphere essential |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Key Reactions:
-
Amination : Reacts with primary/secondary amines in DMF at 80–100°C to produce substituted aniline derivatives. For example:
Yields range from 65–85% depending on steric and electronic effects . -
Suzuki-Miyaura Coupling : Participates in palladium-catalyzed cross-couplings with arylboronic acids. Typical conditions:
(2 mol%), KCO, DME/HO (3:1), 80°C, 12 h.
Yields: 70–92% .
Reduction of Nitrile Group
The nitrile functionality can be selectively reduced to primary amines or aldehydes:
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl and nitrile groups direct incoming electrophiles to specific positions:
-
Nitration : Occurs at position 4 (meta to nitrile) using HNO/HSO at 0°C.
Yield: 82% . -
Halogenation : Iodination with ICl in AcOH at 25°C selectively substitutes position 6:
Yield: 67% .
Functional Group Transformations
The nitrile group participates in cycloadditions and hydrolyses:
Hydrolysis :
Cycloaddition :
Reacts with sodium azide under Huisgen conditions to form tetrazoles:
Yield: 74% .
Comparative Reactivity Data
Reactivity trends compared to analogs:
| Compound | Bromine Reactivity (NAS) | Nitrile Reduction Ease | EAS Rate (Relative) |
|---|---|---|---|
| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | High | Moderate | 1.0 (Reference) |
| 2-Bromo-5-(trifluoromethyl)benzonitrile | Moderate | High | 0.8 |
| 3-Bromo-2-(trifluoromethyl)benzonitrile | Low | Low | 0.6 |
Scientific Research Applications
Catalysis and Organic Synthesis
The compound is utilized in catalysis for the formation of complex organic structures. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing various organic compounds. Notably, it can serve as an intermediate in multi-step synthetic pathways.
Pharmaceutical Intermediates
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is significant in medicinal chemistry as an intermediate for synthesizing pharmaceuticals. Its structural features contribute to the development of compounds with enhanced biological activities.
Antimicrobial Properties
Recent studies indicate that compounds with trifluoromethyl groups exhibit notable antimicrobial activity, particularly against multidrug-resistant strains like Staphylococcus aureus (MRSA). For example, derivatives related to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against MRSA.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by inhibiting Bruton tyrosine kinase (Btk), which is crucial in B cell signaling pathways. This inhibition may reduce pro-inflammatory cytokine production, offering therapeutic benefits for autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis.
Antimicrobial Efficacy Against MRSA
A study evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives for their antimicrobial activity against MRSA. Compounds structurally related to this compound demonstrated significant inhibitory effects, highlighting its potential in combating resistant bacterial strains.
Inhibition of Btk in Autoimmune Models
In preclinical models of autoimmune diseases, Btk inhibitors related to this compound were tested for their ability to inhibit Btk activity. Results indicated decreased serum immunoglobulin levels and improved clinical outcomes in treated subjects, suggesting a promising avenue for therapeutic development.
Material Science
In materials science, this compound is used to synthesize novel copolymers with unique thermal properties. The combination of halogen substituents enhances the thermal stability and mechanical strength of these materials.
Agrochemicals
The compound's unique chemical properties make it a candidate for developing agrochemicals that require high efficacy and low environmental impact due to its potential as a pesticide or herbicide intermediate.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Molecular Weight :
- The trifluoromethyl group in the target compound increases its molecular weight (268.01 g/mol) compared to analogs with methoxy (-OCH₃, 230.03 g/mol) or hydroxy (-OH, 216.01 g/mol) groups .
- The compound with a trifluoromethoxy (-OCF₃) side chain (322.08 g/mol) has the highest molecular weight due to its extended alkyl chain .
Electrophilicity and Reactivity :
- The -CF₃ group is a stronger electron-withdrawing group than -OCH₃ or -OH, making the target compound more electrophilic at the nitrile group. This enhances its reactivity in nucleophilic substitution or coupling reactions .
- Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at position 2 provides steric and electronic stabilization .
Lipophilicity and Solubility :
- The -CF₃ group significantly increases lipophilicity compared to -OH or -OCH₃, as evidenced by higher calculated logP values (data inferred from structural analogs in ). This property is critical for blood-brain barrier penetration in drug candidates .
- Hydroxy-substituted analogs (e.g., 5-Bromo-3-fluoro-2-hydroxybenzonitrile) exhibit higher aqueous solubility due to hydrogen bonding .
The methoxy analog (5-Bromo-3-fluoro-2-methoxybenzonitrile) is used in research settings, emphasizing the role of substituents in modulating bioactivity .
Biological Activity
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl and other halogens into organic molecules often enhances their pharmacological properties, making them valuable in drug design and development.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C8H3BrF4N
- CAS Number : 2021202-81-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Fluorinated compounds are known to influence the binding affinity and selectivity towards specific targets, which may lead to enhanced therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown significant antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Kinase Inhibition : Studies suggest that fluorinated benzonitriles can act as inhibitors for various kinases, which are crucial in signaling pathways related to cancer and autoimmune diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
-
Antimicrobial Efficacy :
- A study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, revealing that certain modifications led to improved potency against MRSA strains with minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .
- Table 1: Antimicrobial Activity of Related Compounds
Compound MIC (µg/mL) Activity Compound A 0.25 Strong Compound B 4 Moderate Compound C 64 Weak -
Kinase Inhibition :
Compound IC50 (µM) Target Kinase 5-Bromo Compound 0.010 Btk Control Compound 0.050 Btk
Pharmacokinetics and Toxicity
The pharmacokinetic profile of fluorinated compounds often shows enhanced metabolic stability, which is crucial for their therapeutic efficacy. Studies on similar compounds indicate that they possess favorable absorption, distribution, metabolism, and excretion (ADME) properties . However, toxicity assessments are essential as fluorinated compounds can exhibit cytotoxic effects at certain concentrations.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile, and how can purity (>95%) be ensured?
The synthesis typically involves halogenation and nitrile introduction on a benzene ring. A plausible route is:
Bromination : Introduce bromine at the 5-position of a pre-functionalized benzene derivative.
Fluorination : Use fluorinating agents like Selectfluor® or DAST for 2-position substitution.
Trifluoromethylation : Employ CF₃ sources (e.g., Ruppert-Prakash reagent) or cross-coupling (Ullmann reaction) for the 3-position trifluoromethyl group.
Nitrile Formation : Convert a methyl or halide group to nitrile via Rosenmund reduction or nucleophilic substitution with CuCN.
Q. Purity Control :
Q. How should researchers handle and store this compound to prevent decomposition?
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR :
- ¹H/¹⁹F NMR : Identify substituent positions (e.g., fluorine at 2-position, bromine at 5-position).
- ¹³C NMR : Confirm nitrile carbon (~110–120 ppm) and trifluoromethyl signals.
- IR : Look for C≡N stretch (~2230 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 268.01 (C₈H₂BrF₄N) .
Advanced Research Questions
Q. How do electronic effects of the substituents influence reactivity in cross-coupling reactions?
The bromine atom at the 5-position is meta to the electron-withdrawing trifluoromethyl and nitrile groups, making it a candidate for Suzuki-Miyaura coupling . Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromides.
- Steric Effects : The trifluoromethyl group may slow transmetallation; use bulky ligands (XPhos) to enhance efficiency.
- Electronic Effects : Electron-withdrawing groups (F, CF₃, CN) activate the bromine for nucleophilic substitution but may require elevated temperatures (80–100°C) .
Q. What computational methods can predict the compound’s electronic properties and reactivity?
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, focusing on the nitrile and CF₃ groups’ electron-withdrawing effects.
- Reactivity Predictions :
- Nucleophilic Aromatic Substitution (NAS) : Calculate charge densities (Mulliken/NBO) to identify reactive sites.
- Solvent Effects : Simulate solvation in DMF or THF using PCM models to optimize reaction conditions .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies may arise from:
- Impurity Profiles : Use LC-MS to identify byproducts (e.g., dehalogenated or hydrolyzed derivatives) .
- Reagent Quality : Ensure anhydrous conditions for fluorination steps; trace water reduces DAST efficiency.
- Catalyst Loading : Screen Pd catalysts (0.5–5 mol%) and bases (K₂CO₃ vs. Cs₂CO₃) for cross-coupling steps .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
It serves as a precursor for:
- Kinase Inhibitors : The trifluoromethyl group enhances metabolic stability; bromine allows late-stage diversification via coupling.
- PET Tracers : Replace bromine with ¹⁸F via isotopic exchange for imaging applications.
- Impurity Profiling : Monitor related derivatives (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) as pharmacopeial impurities using validated HPLC methods .
Q. What strategies improve regioselectivity in further functionalization?
- Directed Ortho-Metalation : Use a nitrile-directing group with LDA to introduce substituents at the 4-position.
- Protecting Groups : Temporarily mask the nitrile (e.g., as a silyl ether) to direct electrophilic attacks to the 6-position.
- Microwave-Assisted Synthesis : Enhance selectivity in NAS by reducing side reactions through rapid heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
